Triglochinin

描述

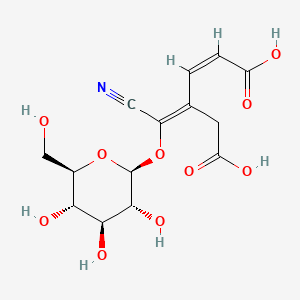

Structure

3D Structure

属性

IUPAC Name |

(Z,4E)-4-[cyano-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylidene]hex-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO10/c15-4-7(6(3-10(19)20)1-2-9(17)18)24-14-13(23)12(22)11(21)8(5-16)25-14/h1-2,8,11-14,16,21-23H,3,5H2,(H,17,18)(H,19,20)/b2-1-,7-6-/t8-,11-,12+,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABCALMTQNDOAI-PKNBYVPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(=C(CC(=O)O)C=CC(=O)O)C#N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O/C(=C(\CC(=O)O)/C=C\C(=O)O)/C#N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Triglochinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglochinin, a cyanogenic glucoside first isolated from the marsh arrowgrass (Triglochin maritima), stands as a noteworthy natural product due to its unique chemical structure and biological origins.[1] Initially, its structure was proposed as O-[β-d-glucopyranosyl]-1-cyano-1-hydroxy-4,5-dicarboxy-1,3-pentadiene.[1] However, subsequent spectroscopic analysis led to a significant revision of its molecular architecture.[2][3] This guide provides a comprehensive technical overview of the chemical structure elucidation of this compound, detailing the experimental protocols, summarizing key quantitative data, and visualizing the logical workflows and biosynthetic pathways involved in its characterization.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of physicochemical measurements and spectroscopic analyses. The following tables summarize the key quantitative data obtained for this compound and its derivatives.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₇NO₁₀ |

| Molecular Weight | 359.287 g/mol |

| CAS Number | 28876-11-1 |

| Optical Rotation | [α]¹⁶⁵D +5.5 (c, 0.2 in MeOH) |

| UV Absorption (H₂O) | λmax 275 nm |

Table 1: Physicochemical Properties of this compound

| Proton | Chemical Shift (δ ppm) | Coupling Constant (J Hz) |

| Olefinic H | 6.15 | 12.5 |

| Olefinic H | 6.83 | 12.5 |

Table 2: ¹H NMR Data for the Dimethyl Ester of this compound [2]

Experimental Protocols

The elucidation of this compound's structure involved its isolation from natural sources followed by detailed spectroscopic analysis.

Isolation and Purification of this compound

This compound was first isolated from the flowers of Triglochin maritimum L.[1] While the detailed original protocol is extensive, a general workflow involves the following steps:

-

Extraction: The plant material is typically extracted with a polar solvent such as aqueous ethanol (B145695) or methanol (B129727) to isolate the glycosides.

-

Purification: The crude extract is then subjected to various chromatographic techniques to purify this compound. This often involves column chromatography on cellulose (B213188) or silica (B1680970) gel, eluting with a solvent system such as ethyl acetate-acetic acid-water.[2]

Spectroscopic Analysis

Standard spectroscopic techniques were employed to determine the structure of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were crucial in determining the connectivity of atoms. The initial structural proposal was revised based on a detailed analysis of the ¹H NMR spectrum of the dimethyl ester of this compound, which showed an AB pattern for the olefinic protons with a coupling constant of 12.5 Hz, indicating a cis configuration.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula of the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound in water shows an absorption maximum at 275 nm, providing evidence for a conjugated system.[2]

Structure Elucidation and Revision

The journey to determine the correct structure of this compound is a prime example of the iterative nature of chemical structure elucidation.

The Initial and Revised Structures

The initially proposed structure of this compound was later revised by Ettlinger and Eyjólfsson in 1972.[2][3] The revision was based on a re-evaluation of the NMR data, which was more consistent with a reformulated structure: 4-carboxylmethyl-5-cyano-5-β-D-glucopyranosyloxy-cis-penta-2,4-dienoic acid.[2][3]

Caption: The structural revision of this compound based on NMR data.

Structure Elucidation Workflow

The overall process of elucidating the structure of a novel natural product like this compound follows a logical progression of steps.

Caption: The workflow for the structure elucidation of this compound.

Biosynthesis of this compound

This compound is a cyanogenic glucoside derived from the amino acid L-tyrosine. Its biosynthesis involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes.[4]

Caption: The biosynthetic pathway of this compound from L-tyrosine.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Revision of the structure of the cyanogenic glucoside this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Revision of the structure of the cyanogenic glucoside this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Biosynthesis of cyanogenic glucosides in Triglochin maritima and the involvement of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Triglochinin in Triglochin maritima

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of triglochinin, a cyanogenic glycoside found in the halophytic plant Triglochin maritima. The biosynthesis originates from the amino acid L-tyrosine and proceeds through a series of enzymatic conversions to form the characteristic structure of this compound. This document details the key intermediates, the enzymes involved, and the current understanding of the pathway's bifurcation from the synthesis of the related cyanogenic glycoside, taxiphyllin (B49757). Quantitative data from radiolabeling studies are presented, and detailed experimental protocols for the investigation of this pathway are outlined. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the complex biological processes.

Introduction

Triglochin maritima, commonly known as sea arrowgrass, is a widespread halophyte recognized for its production of cyanogenic glycosides, primarily this compound and taxiphyllin.[1] These compounds, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent toxin, serving as a chemical defense mechanism for the plant.[2] The biosynthetic pathways of cyanogenic glycosides are of significant interest to researchers in plant biochemistry, toxicology, and drug development due to their ecological roles and potential pharmacological applications. This guide focuses specifically on the biosynthesis of this compound, a cyanogenic glycoside with a unique chemical structure.

The biosynthesis of cyanogenic glycosides generally begins with an amino acid precursor, which undergoes a series of modifications to form a cyanohydrin (α-hydroxynitrile) that is subsequently stabilized by glycosylation.[3][4] In Triglochin maritima, the biosynthesis of both this compound and taxiphyllin originates from L-tyrosine.[5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Triglochin maritima is a multi-step enzymatic process that occurs within the plant's cells. The pathway can be broadly divided into two main stages: the formation of the aglycone and the subsequent glycosylation.

Formation of the Aglycone from L-Tyrosine

The initial steps of the pathway, leading to the formation of the key intermediate p-hydroxyphenylacetonitrile, are shared with the biosynthesis of taxiphyllin. This part of the pathway is catalyzed by membrane-bound cytochrome P450 enzymes.[6]

The conversion of L-tyrosine to p-hydroxymandelonitrile involves the following intermediates:

-

N-Hydroxytyrosine: The first step is the N-hydroxylation of L-tyrosine.

-

p-Hydroxyphenylacetaldoxime: N-Hydroxytyrosine is then converted to p-hydroxyphenylacetaldoxime.

-

p-Hydroxyphenylacetonitrile: This nitrile is formed from the aldoxime. Studies have shown that p-hydroxyphenylacetonitrile is a crucial intermediate.[5][6]

-

p-Hydroxymandelonitrile: In the pathway leading to taxiphyllin, p-hydroxyphenylacetonitrile is hydroxylated to form p-hydroxymandelonitrile.[6]

It is at the stage of p-hydroxyphenylacetonitrile that the pathway is believed to diverge, leading to the synthesis of either taxiphyllin or this compound.[5] The conversion of L-tyrosine to p-hydroxymandelonitrile has been shown to be catalyzed by cytochrome P450 enzymes.[6]

The Branch Point: Formation of the this compound Aglycone

While the enzymatic steps leading to taxiphyllin from p-hydroxymandelonitrile are relatively well-understood, the precise enzymatic conversion of p-hydroxyphenylacetonitrile to the specific aglycone of this compound remains to be fully elucidated. It is hypothesized that a distinct set of enzymes, likely including other cytochrome P450 monooxygenases, catalyzes the formation of the unique carboxylic acid-containing aglycone of this compound from p-hydroxyphenylacetonitrile.

Glycosylation

The final step in the biosynthesis of this compound is the glycosylation of its unstable aglycone. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the aglycone, forming the stable this compound molecule.[3] While the specific UGT involved in this compound biosynthesis in T. maritima has not yet been isolated and characterized, UGTs are a well-known class of enzymes responsible for the glycosylation of a wide range of secondary metabolites in plants.[7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed biosynthetic pathway of this compound from L-tyrosine in Triglochin maritima.

Caption: Proposed biosynthetic pathway of this compound and Taxiphyllin.

Quantitative Data

Radiolabeling studies have provided valuable quantitative insights into the efficiency of different precursors in the biosynthesis of this compound and taxiphyllin in Triglochin maritima.

| Precursor Administered | Product Analyzed | Incorporation Rate (%) |

| L-[U-¹⁴C]Tyrosine | This compound | 0.1 |

| L-[U-¹⁴C]Tyrosine | Taxiphyllin | 0.3 |

| [U-¹⁴C]p-Hydroxyphenylacetonitrile | This compound | 1.5 |

| [U-¹⁴C]p-Hydroxyphenylacetonitrile | Taxiphyllin | 4.5 |

Data adapted from Nahrstedt, Kant, and Hösel (1984).[5]

These data indicate that p-hydroxyphenylacetonitrile is a significantly more efficient precursor for both this compound and taxiphyllin compared to L-tyrosine, supporting its role as a key intermediate.[5] The relatively low incorporation rates into this compound compared to taxiphyllin suggest that the metabolic flux may favor the production of taxiphyllin under the experimental conditions used.[5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical techniques. Below are detailed methodologies for key experiments.

Preparation of Microsomal Fractions from Triglochin maritima

This protocol is adapted from general procedures for isolating microsomes from plant tissues, which are enriched in cytochrome P450 enzymes.

Caption: Workflow for the preparation of microsomal fractions.

Buffers and Reagents:

-

Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5), 0.5 M sucrose, 10 mM EDTA, 10 mM ascorbic acid, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP), 5 mM dithiothreitol (B142953) (DTT) (added fresh).

-

Resuspension Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 20% (v/v) glycerol, 1 mM DTT (added fresh).

In Vitro Enzyme Assays with Radiolabeled Precursors

These assays are designed to measure the enzymatic conversion of precursors into downstream intermediates and products.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

Microsomal protein (50-100 µg)

-

Radiolabeled precursor (e.g., L-[U-¹⁴C]Tyrosine or [U-¹⁴C]p-hydroxyphenylacetonitrile) to a final concentration of 0.1-1.0 mM.

-

NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Reaction buffer (0.1 M potassium phosphate, pH 7.5) to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 20 µL of 2 M HCl.

-

Extraction: Extract the products from the aqueous phase with an equal volume of ethyl acetate (B1210297). Vortex thoroughly and centrifuge to separate the phases.

-

Analysis:

-

Spot the ethyl acetate (organic) phase onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., toluene:ethyl acetate:acetic acid, 12:6:1, v/v/v).

-

Visualize the radiolabeled products using autoradiography or a phosphorimager.

-

Identify and quantify the products by comparing their Rf values to authentic standards and using liquid scintillation counting.

-

UDP-Glucosyltransferase (UGT) Activity Assay

This assay is used to detect the final glycosylation step.

-

Enzyme Preparation: A crude protein extract or a partially purified fraction from T. maritima tissues can be used as the enzyme source.

-

Reaction Mixture:

-

Enzyme extract (20-50 µg protein).

-

Aglycone substrate (the direct precursor to this compound, if available, or a model substrate).

-

UDP-[¹⁴C]Glucose (as the sugar donor).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 2 mM DTT).

-

-

Incubation and Analysis: Follow similar incubation, termination, extraction, and analysis steps as described for the radiolabeled precursor assays (Section 5.2), adapting the TLC solvent system as needed to separate the glycosylated product from the aglycone.

Conclusion and Future Directions

The biosynthesis of this compound in Triglochin maritima represents a fascinating example of the diversification of secondary metabolic pathways in plants. While the general outline of the pathway from L-tyrosine is established, several key areas require further investigation. The identification and characterization of the specific cytochrome P450 enzymes that catalyze the conversion of p-hydroxyphenylacetonitrile into the unique this compound aglycone are critical next steps. Similarly, the isolation and functional analysis of the UDP-glucosyltransferase responsible for the final glycosylation will provide a complete picture of the pathway.

Further research, employing modern techniques such as transcriptomics, proteomics, and gene silencing, will be instrumental in identifying the genes and enzymes involved in the this compound-specific branch of the pathway. A deeper understanding of the regulatory mechanisms that control the metabolic flux between this compound and taxiphyllin biosynthesis will also be a valuable area of future research. This knowledge will not only advance our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of these and related compounds for various applications.

References

- 1. Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanogenic glycosides: synthesis, physiology, and phenotypic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspects on the Biosynthesis of the Cyanogenic Glucoside this compound in Triglochin maritima1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthesis of cyanogenic glucosides in Linum usitatissimum (linen flax) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. InterPro [ebi.ac.uk]

The Cyanogenic Glycoside Triglochinin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin, a potent cyanogenic glycoside, is a specialized metabolite predominantly found within the plant genus Triglochin. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and biosynthetic pathway of this compound. Furthermore, it outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) based methods. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development involving cyanogenic glycosides.

Natural Sources and Distribution of this compound

This compound is primarily biosynthesized by plants belonging to the genus Triglochin, a member of the Juncaginaceae family.[1] This genus, commonly known as arrowgrass, has a nearly cosmopolitan distribution, with species found on every continent except Antarctica. The two most well-documented sources of this compound are:

-

Triglochin maritima (Sea Arrowgrass): A perennial herb found in brackish and freshwater marshes, as well as wet sandy beaches across the Northern Hemisphere.[2][3]

-

Triglochin palustris (Marsh Arrowgrass): Another perennial species, typically found in marshy areas and wet meadows throughout North America and Europe.[1][2]

While these two species are the most cited sources, it is likely that other species within the Triglochin genus also produce this compound.

The distribution of this compound within the plant is not uniform. The concentration of the glycoside is highest in the new growth of leaves and flower spikes, particularly in the spring.[4] This localization suggests a defensive role for the compound, protecting the most vulnerable and photosynthetically active tissues from herbivory.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions. To date, quantitative data remains somewhat limited in the scientific literature. However, existing studies provide a baseline for understanding the potential yield of this compound from its natural sources.

| Plant Species | Plant Part | This compound Concentration (% of Dry Matter) | Reference |

| Triglochin sp. (Arrowgrass) | Fresh new growth (leaves and flower spikes) | up to 3% | [4] |

Note: This table will be updated as more quantitative data becomes available. The "up to 3%" value highlights the potential for high concentrations in specific plant tissues. Further research is required to provide a more comprehensive quantitative overview across different Triglochin species and geographical locations.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for cyanogenic glycosides derived from the amino acid L-tyrosine. This multi-step process is catalyzed by a series of enzymes, including cytochrome P450s and UDP-glucosyltransferases. The proposed pathway involves the following key steps:

-

Hydroxylation of L-tyrosine: The pathway is initiated with the conversion of L-tyrosine to N-hydroxy-L-tyrosine.

-

Conversion to Aldoxime: Subsequent reactions convert N-hydroxy-L-tyrosine to p-hydroxyphenylacetaldoxime.

-

Formation of the Nitrile: The aldoxime is then converted to p-hydroxymandelonitrile.

-

Atypical Ring Cleavage and Rearrangement: Unlike many other cyanogenic glycosides, the biosynthesis of this compound involves an oxidative cleavage of the aromatic ring of a tyrosine-derived intermediate. This is a key distinguishing feature of its biosynthetic pathway.

-

Glucosylation: Finally, a UDP-glucosyltransferase catalyzes the transfer of a glucose molecule to the unstable cyanohydrin, forming the stable this compound molecule.

This pathway is localized within the plant cell, with the enzymes often organized as a metabolic channel (metabolon) to efficiently shuttle the reactive intermediates.

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Protocols

The following protocols are provided as a guide for the extraction, isolation, and quantification of this compound from plant material. These are based on established methods for the analysis of cyanogenic glycosides and should be optimized for specific laboratory conditions and research objectives.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and partial purification of this compound from fresh plant material.

Materials:

-

Fresh plant material (e.g., leaves and flowers of Triglochin maritima)

-

Liquid nitrogen

-

Methanol (B129727) (HPLC grade)

-

Water (deionized or distilled)

-

Rotary evaporator

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Freeze-dryer (lyophilizer)

Procedure:

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Homogenization: Grind the frozen plant material to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Suspend the powdered plant material in 80% aqueous methanol (e.g., 10 mL of solvent per 1 g of plant material). Macerate the suspension at 4°C for 24 hours with occasional stirring.

-

Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the solid plant debris.

-

Solvent Evaporation: Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

-

Load the concentrated aqueous extract onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the this compound-containing fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol). Collect the fractions.

-

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Lyophilization: Pool the this compound-rich fractions and freeze-dry to obtain a powdered extract.

Caption: Workflow for the extraction and isolation of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound using Reverse-Phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5-95% B (linear gradient)

-

25-30 min: 95% B (isocratic)

-

30-35 min: 95-5% B (linear gradient)

-

35-40 min: 5% B (isocratic, for re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Based on the UV spectrum of this compound (preliminary analysis of a purified standard is recommended to determine the optimal wavelength, likely in the range of 210-280 nm).

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound (if available) of known concentration in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve a known weight of the lyophilized plant extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the chosen wavelength. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the prepared plant extract samples into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Use the calibration curve to determine the concentration of this compound in the sample. Express the final concentration as mg/g of the original dry plant material.

Conclusion

This compound, a cyanogenic glycoside from the Triglochin genus, represents a natural product of significant interest due to its biological activity. This guide has provided a comprehensive overview of its natural sources, distribution, biosynthesis, and methods for its analysis. The presented protocols for extraction, isolation, and HPLC-based quantification offer a solid foundation for researchers to further investigate this compound. Future studies should focus on expanding the quantitative data across a wider range of Triglochin species and geographical locations, as well as on the full elucidation of its biosynthetic pathway and pharmacological properties.

References

Triglochinin CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyanogenic glucoside Triglochinin, covering its chemical properties, biosynthetic pathway, and detailed experimental protocols for its extraction, analysis, and biological evaluation.

Core Chemical Properties

This compound is a cyanogenic glucoside found in a variety of plant species, notably in the seaside arrowgrass, Triglochin maritima.[1] Its chemical structure and properties are crucial for its isolation, identification, and the understanding of its biological activity.

| Property | Value | Source |

| CAS Number | 28876-11-1 | N/A |

| Molecular Formula | C₁₄H₁₇NO₁₀ | N/A |

| Molecular Weight | 359.29 g/mol | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in water | N/A |

| Appearance | White crystalline solid (when purified) | N/A |

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions, with cytochrome P450 enzymes playing a critical role in the initial steps. The key intermediate, p-hydroxymandelonitrile, is formed, which then undergoes further modifications to yield this compound. While sharing early precursors with other cyanogenic glycosides like taxiphyllin, evidence suggests that the final steps of their biosynthesis proceed via independent pathways.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound. These protocols are synthesized from established methods for the analysis of cyanogenic glycosides and phytochemicals from plant sources.

Extraction and Purification of this compound from Triglochin maritima

This protocol outlines the steps for the extraction and subsequent purification of this compound from the aerial parts of Triglochin maritima.[2]

Methodology:

-

Plant Material Preparation: Collect fresh aerial parts of Triglochin maritima and air-dry them in the shade. Once fully dried, grind the material into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2 v/v) solvent system. Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Purification: Pool the fractions containing the pure compound, as identified by TLC, and concentrate them to yield purified this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a method for the quantitative determination of this compound in plant extracts.[3][4][5][6][7]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Methodology:

-

Standard Preparation: Prepare a stock solution of accurately weighed purified this compound in methanol. Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated this compound.[8][9][10][11][12]

Methodology:

-

Sample Preparation: Dissolve a small amount of purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

-

NMR Experiments: Acquire a series of NMR spectra, including:

-

¹H NMR: To determine the number and types of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete molecular structure.

-

-

Data Analysis: Interpret the NMR spectra to assign all proton and carbon signals and confirm the structure of this compound by comparing the data with published literature values.

Biological Activity Assay: Cyanide Release Assay

This assay determines the cyanogenic potential of this compound by measuring the amount of hydrogen cyanide (HCN) released upon enzymatic hydrolysis.[13][14][15][16][17]

Methodology:

-

Reaction Setup: In a sealed vial, add a known concentration of this compound solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

-

Enzymatic Hydrolysis: Initiate the reaction by adding a solution of β-glucosidase.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic release of HCN.

-

HCN Trapping and Colorimetric Reaction: Trap the released HCN in a sodium hydroxide (B78521) solution. React the trapped cyanide with chloramine-T followed by the addition of a pyridine-barbituric acid reagent to form a colored complex.

-

Quantification: Measure the absorbance of the colored solution using a spectrophotometer at approximately 580 nm. Determine the amount of released HCN by comparing the absorbance to a standard curve prepared with known concentrations of potassium cyanide.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A new biological assay for measuring cyanide in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Facile Method to Measure Cyanide in Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www2.gov.bc.ca [www2.gov.bc.ca]

The Enigmatic Cyanogenic Glycoside: A Technical Guide to the Discovery and Isolation of Triglochinin from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin, a cyanogenic glycoside primarily found in the plant genus Triglochin, represents a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from its natural plant sources. It details the methodologies for extraction and purification, summarizes the known quantitative data, and presents a generalized biosynthetic pathway for cyanogenic glycosides. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound.

Introduction

This compound is a cyanogenic glycoside, a class of secondary metabolites produced by various plants as a defense mechanism.[1][2][3] Upon enzymatic hydrolysis, these compounds release hydrogen cyanide, a potent toxin.[3][4] The primary source of this compound identified to date is the plant species Triglochin maritimum, commonly known as sea arrowgrass.[5][6][7][8][9] While the toxicity of cyanogenic glycosides is well-documented, there is growing interest in their potential therapeutic applications, necessitating robust methods for their isolation and characterization. This guide provides an in-depth look at the scientific journey of this compound, from its discovery to the technical aspects of its isolation.

Discovery and Plant Sources

This compound was first isolated and identified from Triglochin maritimum.[5] This plant is found in salt marshes and coastal areas and is known to be toxic to livestock due to its cyanogenic properties.[6][7][8][9] The concentration of this compound can vary depending on the part of the plant and its growth stage, with new growth of leaves and flower spikes in the spring reportedly having the highest concentrations.[5]

Table 1: Quantitative Data on this compound Content in Triglochin maritimum

| Plant Material | This compound Content (% of fresh weight) | Equivalent Hydrogen Cyanide (% of dry matter) |

| Fresh new growth (leaves and flower spikes) | up to 3% | 0.22% |

Note: This data is based on available literature and may vary depending on environmental conditions and plant genetics.[5]

Experimental Protocols

The following protocols are synthesized from general methods for the extraction and purification of cyanogenic glycosides and other plant secondary metabolites.[10][11][12][13][14][15] Specific optimization for this compound may be required.

General Extraction of this compound from Triglochin maritimum

This protocol outlines a general procedure for the solvent extraction of this compound from fresh plant material.

Materials:

-

Fresh leaves and flower spikes of Triglochin maritimum

-

Methanol (B129727) (80%)

-

Homogenizer (e.g., blender or mortar and pestle)

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Harvesting and Preparation: Collect fresh, young leaves and flower spikes of Triglochin maritimum. Wash the plant material thoroughly with distilled water to remove any debris.

-

Homogenization: Homogenize the fresh plant material (100 g) with 80% methanol (500 mL) in a blender or using a mortar and pestle until a fine slurry is obtained.

-

Extraction: Transfer the slurry to a flask and stir at room temperature for 24 hours.

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

Lyophilization: The resulting aqueous extract can be freeze-dried to obtain a crude powder of this compound.

Purification of this compound by Column Chromatography

This protocol describes a general method for the purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable solvent (e.g., chloroform).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the purified this compound (as determined by TLC) and concentrate them using a rotary evaporator.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using HPLC.[16][17][18][19][20]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

This compound standard (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%).

-

Standard Solution Preparation: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the purified this compound extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: To be determined based on the UV absorbance maximum of this compound.

-

Gradient elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run time.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Visualization of the Cyanogenic Glycoside Biosynthetic Pathway

The following diagram illustrates a generalized biosynthetic pathway for cyanogenic glycosides, starting from an amino acid precursor. This pathway provides a conceptual framework for understanding the formation of this compound, although the specific enzymes involved in its biosynthesis may differ.[4][21][22][23][24]

Caption: Generalized biosynthetic pathway of cyanogenic glycosides.

Plant Defense Signaling

The primary role of this compound in plants is as a defense mechanism.[1][2][3] The "cyanide bomb" is triggered upon tissue damage, such as herbivory.[3] This process involves the enzymatic breakdown of this compound to release toxic hydrogen cyanide.

References

- 1. plantae.org [plantae.org]

- 2. Cyanogenic Glycosides: Synthesis, Physiology, and Phenotypic Plasticity | Annual Reviews [annualreviews.org]

- 3. How Plants Use Cyanide to Protect Themselves – Plants Rule [plantsrule.com]

- 4. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 5. Triglochin Sp. - Arrow-grass [eflora.neocities.org]

- 6. nwwildflowers.com [nwwildflowers.com]

- 7. Triglochin maritima (saltmarsh arrow-grass, seaside arrow-grass): Go Botany [gobotany.nativeplanttrust.org]

- 8. Triglochin maritima - Wikipedia [en.wikipedia.org]

- 9. minnesotawildflowers.info [minnesotawildflowers.info]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]

- 16. longdom.org [longdom.org]

- 17. Reliability-targeted HPLC-UV method validation--a protocol enrichment perspective. | Semantic Scholar [semanticscholar.org]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Biosynthesis of cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Co-occurrence of Triglochinin and Taxiphyllin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the co-occurrence of the cyanogenic glycosides triglochinin and taxiphyllin (B49757) in the plant kingdom, with a particular focus on species within the Juncaginaceae family, such as Triglochin maritima (Sea Arrowgrass). This document synthesizes available quantitative data, details relevant experimental protocols for extraction and analysis, and elucidates the distinct biosynthetic pathways of these two compounds. The information presented is intended to serve as a comprehensive resource for researchers in phytochemistry, plant biology, and drug development investigating the ecological roles, toxicological significance, and potential pharmaceutical applications of these natural products.

Introduction

Cyanogenic glycosides are a diverse group of nitrogen-containing secondary metabolites produced by a wide range of plant species as a defense mechanism against herbivores.[1] Upon tissue disruption, these compounds are hydrolyzed by specific β-glucosidases to release toxic hydrogen cyanide (HCN), a process known as cyanogenesis.[2][3] Among the numerous cyanogenic glycosides identified, this compound and taxiphyllin are notable for their co-occurrence in certain plant species, particularly within the genus Triglochin.[4][5] Both are derived from the amino acid L-tyrosine, yet evidence suggests they are synthesized via independent metabolic pathways.[5] Understanding the quantitative distribution, biosynthesis, and analytical methodologies for these compounds is crucial for assessing the toxicity of cyanogenic plants and exploring their potential as sources for novel chemical entities in drug discovery.

Quantitative Data on this compound and Taxiphyllin Co-occurrence

The primary plant species in which the co-occurrence of this compound and taxiphyllin has been reported is Triglochin maritima.[4][5] While studies have provided quantitative data for this compound under various environmental conditions, simultaneous quantification of taxiphyllin in the same samples is not extensively documented in the available literature. The following tables summarize the available quantitative data for this compound in Triglochin maritima.

Table 1: Concentration of this compound in Triglochin maritima under Different Environmental Conditions

| Plant Tissue | Environmental Condition | This compound Concentration (mg HCN equivalent/kg dry weight) | Reference |

| New Growth Leaves & Spikes | Spring | Highest Concentration Period | [2] |

| Leaves | Saline Site | Lower Concentration | [2] |

| Leaves | Non-saline Site | Higher Concentration | [2] |

| Leaves | Severe Moisture Deficit | Substantially Elevated Concentration | [2] |

Note: Corresponding quantitative data for taxiphyllin under these conditions were not available in the cited literature.

Table 2: General Content of Cyanogenic Glycosides in Various Plants

| Plant Species | Cyanogenic Glycoside(s) | Typical Content (mg HCN equivalent/kg fresh weight) | Reference(s) |

| Triglochin maritima | This compound, Taxiphyllin | Varies significantly with season and environmental stress | [2][4] |

| Bamboo Shoots (Bambusa spp.) | Taxiphyllin | Up to 1000 | [6] |

| Sorghum (Sorghum bicolor) | Dhurrin | Varies; high in young leaves | [2] |

| Cassava (Manihot esculenta) | Linamarin, Lotaustralin | 15 - 400 | [7] |

| Almond (Prunus dulcis) | Amygdalin | Varies with variety (bitter vs. sweet) | [7] |

Experimental Protocols

The accurate quantification of this compound and taxiphyllin requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of cyanogenic glycosides.[8][9]

General Protocol for Extraction and Simultaneous Quantification of this compound and Taxiphyllin using LC-MS/MS

This protocol is a synthesized methodology based on established practices for cyanogenic glycoside analysis.

3.1.1. Sample Preparation and Extraction

-

Harvesting and Storage: Collect fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity. Store samples at -80°C until extraction.

-

Lyophilization and Homogenization: Lyophilize the frozen plant tissue to dryness and then grind to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 100 mg of the homogenized plant powder into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (B129727) (v/v) in water.

-

Vortex the mixture thoroughly for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

3.1.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is recommended.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes, followed by a wash and re-equilibration step. The specific gradient profile should be optimized for baseline separation of this compound and taxiphyllin.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for cyanogenic glycosides.

-

Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound and taxiphyllin must be determined by infusing pure standards.

-

High-Resolution Mass Spectrometry: For untargeted or confirmatory analysis, accurate mass measurements of the precursor and fragment ions should be obtained.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

3.1.3. Quantification

-

Prepare a series of standard solutions of purified this compound and taxiphyllin of known concentrations.

-

Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.

-

Quantify the amount of this compound and taxiphyllin in the plant extracts by comparing their peak areas to the calibration curve.

Biosynthetic Pathways and Signaling

This compound and taxiphyllin are both derived from the amino acid L-tyrosine. However, experimental evidence from studies on Triglochin maritima suggests that they are synthesized through independent, parallel pathways rather than taxiphyllin serving as a precursor to this compound.[5] The biosynthesis of cyanogenic glycosides generally involves a conserved sequence of enzymatic reactions catalyzed by cytochrome P450s and a UDP-glucosyltransferase.[10]

The proposed independent biosynthetic pathways for this compound and taxiphyllin are illustrated below.

Caption: Proposed independent biosynthetic pathways of taxiphyllin and this compound from L-tyrosine.

The diagram above illustrates the divergence in the biosynthetic pathways. Both pathways initiate with the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, catalyzed by a cytochrome P450 enzyme of the CYP79 family.[4] In the taxiphyllin pathway, a second cytochrome P450 (CYP71 family) converts the aldoxime to p-hydroxymandelonitrile, which is then glucosylated by a UDP-glucosyltransferase (UGT) to form taxiphyllin. The pathway to this compound is thought to proceed via p-hydroxyphenylacetonitrile, which can be formed from p-hydroxyphenylacetaldoxime.[4][5] This nitrile then undergoes further metabolic steps to form the this compound aglycone, which is subsequently glucosylated. The distinct nature of these pathways is supported by radiolabeling studies which showed that taxiphyllin is not a precursor for this compound.[5]

Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of these pathways typically involves a combination of tracer studies with labeled precursors and in vitro enzyme assays.

Caption: General experimental workflow for elucidating cyanogenic glycoside biosynthetic pathways.

Conclusion and Future Perspectives

The co-occurrence of this compound and taxiphyllin in plants like Triglochin maritima presents an interesting case of parallel biosynthetic pathways for structurally related defensive compounds. While the general outlines of their biosynthesis are understood, further research is needed to fully characterize all the enzymatic steps and regulatory mechanisms involved. A significant gap in the current knowledge is the lack of comprehensive quantitative data on the simultaneous accumulation of both compounds in response to various biotic and abiotic stresses. Such data would be invaluable for understanding the plant's defense strategies and for assessing the toxicological risks to livestock.

For drug development professionals, the unique chemical structures of this compound and taxiphyllin may offer scaffolds for the synthesis of novel bioactive molecules. A thorough understanding of their biosynthesis and natural variation will be essential for any future efforts in metabolic engineering to enhance the production of these compounds or to generate novel derivatives with therapeutic potential. The development and validation of a standardized, robust analytical method for the simultaneous quantification of this compound and taxiphyllin is a critical next step to facilitate future research in this area.

References

- 1. cropj.com [cropj.com]

- 2. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Cyanogenic Compounds in Edible Plants by Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of cyanogenic glucosides in Triglochin maritima and the involvement of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspects on the Biosynthesis of the Cyanogenic Glucoside this compound in Triglochin maritima1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchjournal.co.in [researchjournal.co.in]

- 7. Cyanides in the environment—analysis—problems and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides [ouci.dntb.gov.ua]

- 10. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

An In-depth Technical Guide to the Structural Isomers and Derivatives of Triglochinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin is a cyanogenic glycoside found in a variety of plant species, most notably in the genus Triglochin. As a member of this class of specialized plant metabolites, it possesses the ability to release hydrogen cyanide upon enzymatic hydrolysis, a mechanism believed to serve as a chemical defense against herbivores. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, its structural isomer isothis compound, and potential derivatives. The document details their chemical structures, biosynthetic pathways, and available biological activity data. Furthermore, it outlines experimental methodologies for their study and presents key data in a structured format to facilitate research and development efforts in phytochemistry and drug discovery.

Introduction

Cyanogenic glycosides are a diverse group of nitrogenous plant secondary metabolites characterized by the presence of a nitrile group attached to a glycosylated aglycone. This compound is a notable example, first isolated from Triglochin maritimum. Its unique chemical structure and biosynthetic origin from the amino acid L-tyrosine have made it a subject of phytochemical interest. This guide aims to consolidate the existing knowledge on this compound, its isomers, and derivatives to serve as a foundational resource for researchers exploring its chemical and biological properties.

Chemical Structure and Isomerism

This compound is chemically defined as (Z)-[β-D-glucopyranosyloxy(cyano)methylene]butenedioic acid. A key structural feature is the presence of a double bond in the aglycone moiety, which gives rise to stereoisomerism.

This compound

-

Systematic Name: (2Z)-2-[cyano(β-D-glucopyranosyloxy)methylidene]butanedioic acid

-

Molecular Formula: C₁₄H₁₇NO₁₀

-

Molecular Weight: 359.29 g/mol

Isothis compound

A structural isomer of this compound, named isothis compound, has been identified and is thought to arise from the stereomutation of this compound. It is often found alongside this compound in plant extracts, albeit typically in smaller quantities. The exact stereochemical relationship and the full structural elucidation of isothis compound are less documented in recent literature.

Biosynthesis of this compound

The biosynthesis of this compound in plants such as Triglochin maritima originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes.

The initial steps of the pathway convert L-tyrosine to p-hydroxymandelonitrile. This conversion is mediated by multifunctional cytochrome P450 enzymes, with p-hydroxyphenylacetaldoxime and p-hydroxyphenylacetonitrile as key intermediates. It is hypothesized that the pathway for this compound diverges from the synthesis of other cyanogenic glycosides, such as taxiphyllin, at the level of p-hydroxyphenylacetonitrile, which is then further metabolized to form the characteristic dicarboxylic acid structure of this compound's aglycone before glycosylation.

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent system, typically aqueous methanol (B129727) or ethanol, to efficiently extract the polar glycosides.

-

Defatting: The crude extract is concentrated and then partitioned with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.

-

Chromatographic Separation: The defatted extract is subjected to column chromatography. A variety of stationary phases can be employed, including cellulose, silica (B1680970) gel, or polymeric resins.

-

Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column. Fractions are collected systematically.

-

Analysis and Pooling: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound and isothis compound. Fractions with similar profiles are pooled.

-

Final Purification: The pooled fractions are further purified using preparative HPLC to yield the pure compounds.

Enzymatic Hydrolysis for Cyanide Release Assay

This protocol outlines a method to determine the cyanogenic potential of a sample containing this compound.

Methodology:

-

Sample Preparation: A known amount of purified this compound or a plant extract is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

-

Enzyme Addition: A crude enzyme preparation containing β-glucosidases (e.g., from almond emulsin) or a specific enzyme isolated from the source plant is added to the sample solution.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for complete hydrolysis.

-

Cyanide Trapping: The released hydrogen cyanide is trapped in a basic solution (e.g., 0.1 M NaOH).

-

Quantification: The amount of cyanide in the trapping solution is quantified using a colorimetric method, such as the picric acid method or a cyanide-specific electrode.

Synthesis of Dimethyl Ester Derivatives

The following is a general procedure for the synthesis of the dimethyl esters of this compound and isothis compound.

Methodology:

-

Reaction Setup: Purified this compound or isothis compound is dissolved in anhydrous methanol.

-

Acid Catalyst: The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is bubbled through it, or acetyl chloride is added dropwise to generate HCl in situ.

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature or with gentle heating and is monitored by TLC or HPLC for the disappearance of the starting material and the formation of the less polar diester product.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove excess acid, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure dimethyl ester.

Spectroscopic Data

Detailed and publicly accessible 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) data for this compound and isothis compound are not widely available in current literature databases. The acquisition and publication of such data would be of significant value to the scientific community for the unambiguous identification of these compounds in complex mixtures.

Future Perspectives

The study of this compound and its related compounds presents several opportunities for future research. A primary focus should be the systematic evaluation of the biological activities of purified this compound and isothis compound. This includes in-depth cytotoxicity screening against a panel of cancer cell lines and assessment of their anti-inflammatory, antimicrobial, and other pharmacological properties. The synthesis of a broader range of derivatives with modifications to the carboxylic acid and sugar moieties could lead to the discovery of novel compounds with enhanced potency and selectivity. Furthermore, a detailed investigation into the mechanism of action of any observed biological effects, including the identification of molecular targets and affected signaling pathways, will be crucial for any potential therapeutic development.

Conclusion

This compound and its isomer, isothis compound, are structurally interesting cyanogenic glycosides with a biosynthetic pathway rooted in tyrosine metabolism. While their presence in various plants is established, there is a significant dearth of information regarding their specific biological activities and the potential of their derivatives. This technical guide has summarized the available knowledge and proposed experimental workflows to facilitate further research. The exploration of these natural products holds promise for the discovery of new chemical entities with potential applications in pharmacology and drug development. A concerted effort to generate quantitative biological data and detailed spectroscopic information is essential to unlock the full potential of these compounds.

References

- 1. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Hydrolysis as an Effective Method for Obtaining Wheat Gluten Hydrolysates Combining Beneficial Functional Properties with Health-Promoting Potential - PMC [pmc.ncbi.nlm.nih.gov]

Triglochinin: A Technical Review of a Cyanogenic Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglochinin is a cyanogenic glycoside, a class of naturally occurring plant toxins characterized by the release of hydrogen cyanide upon enzymatic hydrolysis. Found in a variety of plant species, including those of the Triglochin, Alocasia, and Aralia genera, this compound plays a role in plant defense mechanisms. Despite its identification and structural elucidation, dedicated in-depth research into the specific pharmacological, toxicological, and mechanistic properties of isolated this compound remains notably scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the existing knowledge on this compound, supplemented with data from the broader class of cyanogenic glycosides to infer potential characteristics. This document summarizes its chemical properties, biosynthesis, and known biological effects, alongside a discussion of relevant experimental protocols and analytical methodologies.

Introduction

This compound, with the chemical formula C₁₄H₁₇NO₁₀, is a tyrosine-derived cyanogenic glycoside.[1] Its structure features a β-D-glucopyranosyloxy moiety attached to a cyano-containing aglycone.[1] Like other cyanogenic glycosides, its primary biological significance lies in its ability to undergo hydrolysis to produce hydrogen cyanide (HCN), a potent metabolic inhibitor.[2][3] This process, known as cyanogenesis, is a well-documented defense mechanism in over 2,500 plant species against herbivores and pathogens.[1][4]

While the presence of this compound has been confirmed in various plants, particularly in species like seaside arrowgrass (Triglochin maritima), there is a significant gap in the scientific literature regarding its specific bioactivities beyond its cyanogenic potential.[5][6] Much of the understanding of its effects is extrapolated from the general knowledge of cyanogenic glycosides.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₇NO₁₀ | [7] |

| Molecular Weight | 359.29 g/mol | [7] |

| IUPAC Name | (2Z,4E)-4-[cyano(β-D-glucopyranosyloxy)methylene]-2-hexenedioic acid | [1] |

| Classification | Cyanogenic Glycoside | [7] |

| Appearance | Not reported | |

| Solubility | Not explicitly reported, but likely soluble in water and polar organic solvents due to the glycosidic moiety. | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Biosynthesis

The biosynthesis of this compound, like other tyrosine-derived cyanogenic glycosides, originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 enzymes and a subsequent glycosylation step.[1]

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Mechanism of Action and Toxicology

The primary mechanism of action and toxicity of this compound is attributed to the release of hydrogen cyanide (HCN).[2][3] This process is typically initiated by the enzymatic action of β-glucosidases, which are often co-localized with cyanogenic glycosides in the plant but physically separated.[4] When the plant tissue is damaged, for instance by an herbivore, the enzyme and the glycoside come into contact, triggering hydrolysis.

The released HCN is a potent inhibitor of cellular respiration. Specifically, it binds to the ferric iron in cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, effectively halting aerobic respiration and leading to rapid cell death from histotoxic anoxia.[8]

Caption: General mechanism of cyanogenesis and toxicity.

Quantitative Toxicity Data

Pharmacological Effects

There is a significant lack of research on the specific pharmacological effects of this compound beyond its toxicity. One study mentions that this compound, as a component of Cynodon dactylon, may possess antioxidant activity, but this has not been substantiated with further research on the isolated compound.[11] The medicinal activity of cyanogenic glycosides, in general, is attributed to the effects of hydrocyanic acid.[12]

Due to the inherent toxicity associated with cyanide release, the therapeutic potential of cyanogenic glycosides is a subject of ongoing debate and research, particularly in the context of targeted cancer therapy where the differential expression of β-glucosidases in tumor cells could theoretically be exploited.[13] However, no such studies have been reported specifically for this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. However, based on the methodologies used for other cyanogenic glycosides, the following general protocols can be adapted.

Extraction and Isolation

A general workflow for the extraction and isolation of cyanogenic glycosides from plant material is outlined below.

Caption: General workflow for cyanogenic glycoside extraction.

Quantification of Cyanogenic Potential

The cyanogenic potential is typically determined by measuring the amount of HCN released after enzymatic hydrolysis.

Protocol: Picrate (B76445) Paper Test for Cyanide Screening

-

Place a small amount of finely crushed plant material in a test tube.

-

Moisten the material with a few drops of water and a drop of toluene (B28343) (to disrupt cell membranes).

-

Insert a strip of filter paper impregnated with a saturated picric acid solution and then dipped in 10% sodium carbonate solution into the neck of the tube, ensuring it does not touch the plant material.[12]

-

Seal the tube and incubate at room temperature.

-

A color change of the paper from yellow to reddish-brown indicates the presence of HCN.[12]

Quantitative Analysis

For quantitative analysis, methods such as spectrophotometry after reaction with specific colorimetric reagents, or chromatographic techniques like HPLC-MS/MS, are employed.[14][15]

Analytical Methods

The analysis of this compound and other cyanogenic glycosides relies on various chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for Cyanogenic Glycosides

| Method | Principle | Application | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, coupled with UV or MS detection. | Quantification of intact glycosides. | [14] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-sensitivity and -selectivity detection and quantification. | Identification and quantification in complex matrices like plant extracts and biological fluids. | [15] |

| Gas Chromatography (GC) | Analysis of volatile derivatives after hydrolysis and derivatization. | Quantification of HCN. | [16] |

| Spectrophotometry | Colorimetric reaction of released HCN with reagents like picrate or chloramine-T/pyridine-barbituric acid. | Total cyanogenic potential determination. | [16] |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay using specific antibodies. | Screening of large numbers of samples. | [17] |

Conclusion and Future Directions

This compound is a structurally characterized cyanogenic glycoside with a clear role in the chemical defense of various plant species. However, a thorough review of the current literature reveals a significant deficit in dedicated research into its specific pharmacological and toxicological profile. The majority of available information is inferred from the broader class of cyanogenic glycosides.

Future research should focus on the following areas:

-

Isolation and Purification: Development of robust protocols for the isolation of pure this compound to enable detailed biological studies.

-

In Vitro and In Vivo Studies: Comprehensive evaluation of the cytotoxic, pharmacological, and toxicological effects of isolated this compound in various cell lines and animal models.

-

Mechanism of Action: Investigation into potential biological activities beyond cyanogenesis, such as the reported but unverified antioxidant properties.

-

Pharmacokinetics: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

A deeper understanding of the specific properties of this compound will not only contribute to a more accurate assessment of the risks associated with the consumption of this compound-containing plants but may also uncover novel pharmacological applications.

References

- 1. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mpi.govt.nz [mpi.govt.nz]

- 3. researchgate.net [researchgate.net]

- 4. entomoljournal.com [entomoljournal.com]

- 5. Triglochin maritima | MetchosinCoastal [metchosinmarine.ca]

- 6. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 7. Showing Compound this compound (FDB002903) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 10. Poisonous Plants of New Mexico Rangelands | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]

- 11. ijnrd.org [ijnrd.org]

- 12. pharmacy180.com [pharmacy180.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. New method for measuring cyanide and cyanogenic glycoside analysis in almonds (Prunus dulcis) and almond hulls - American Chemical Society [acs.digitellinc.com]

- 16. globalscientificjournal.com [globalscientificjournal.com]

- 17. prometheusprotocols.net [prometheusprotocols.net]

An In-depth Technical Guide on the Potential Pharmacological Activities of Triglochinin

Disclaimer: Direct pharmacological studies on isolated Triglochinin are scarce in publicly available scientific literature. This guide provides an overview of the potential pharmacological activities of this compound, primarily inferred from studies on extracts of Triglochin maritimum, a plant known to contain this cyanogenic glycoside. The observed activities in these extracts may be due to this compound, other phytochemicals, or synergistic effects between them.

Introduction to this compound